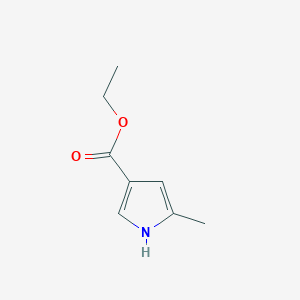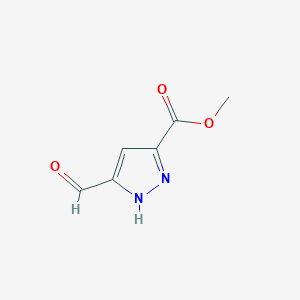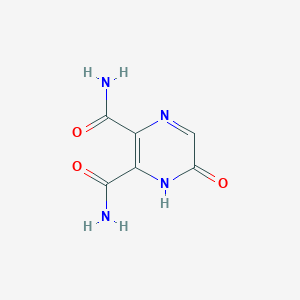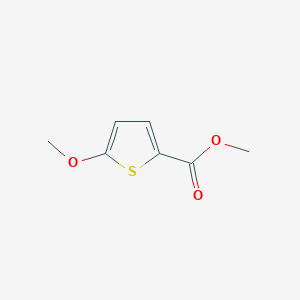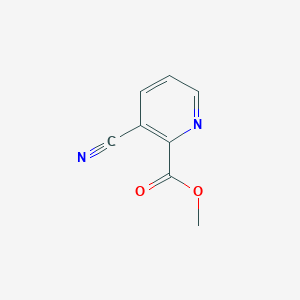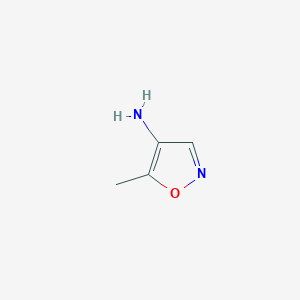
3-氯-2,6-二甲基苯胺盐酸盐
描述
3-Chloro-2,6-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H10ClN.ClH. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methyl groups. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
科学研究应用
3-Chloro-2,6-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
生化分析
Biochemical Properties
3-Chloro-2,6-dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, 3-Chloro-2,6-dimethylaniline hydrochloride can bind to specific proteins, altering their function and affecting cellular processes .
Cellular Effects
The effects of 3-Chloro-2,6-dimethylaniline hydrochloride on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 3-Chloro-2,6-dimethylaniline hydrochloride can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 3-Chloro-2,6-dimethylaniline hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, 3-Chloro-2,6-dimethylaniline hydrochloride can induce changes in gene expression by interacting with DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2,6-dimethylaniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Chloro-2,6-dimethylaniline hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-Chloro-2,6-dimethylaniline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of 3-Chloro-2,6-dimethylaniline hydrochloride have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also noted, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
3-Chloro-2,6-dimethylaniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, 3-Chloro-2,6-dimethylaniline hydrochloride can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-2,6-dimethylaniline hydrochloride within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins, affecting its localization and accumulation. The distribution of 3-Chloro-2,6-dimethylaniline hydrochloride within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
3-Chloro-2,6-dimethylaniline hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 3-Chloro-2,6-dimethylaniline hydrochloride is essential for elucidating its precise mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride typically involves the chlorination of 2,6-dimethylaniline. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The process can be summarized as follows:
Step 1: Chlorination of 2,6-dimethylaniline with chlorine gas in the presence of hydrochloric acid.
Step 2: The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 3-Chloro-2,6-dimethylaniline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions: 3-Chloro-2,6-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives
作用机制
The mechanism of action of 3-Chloro-2,6-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to reduced cellular damage .
相似化合物的比较
2,6-Dimethylaniline: A precursor in the synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride, used in the production of dyes and pharmaceuticals.
3-Chloro-2,6-diethylaniline: Another derivative with similar chemical properties, used in chemical synthesis.
N,N-Dimethylaniline: A related compound used as a precursor to dyes and other organic compounds
Uniqueness: 3-Chloro-2,6-dimethylaniline hydrochloride is unique due to the presence of both chlorine and methyl groups on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
3-chloro-2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBACZJGRRMILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498740 | |
| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72725-98-5 | |
| Record name | Benzenamine, 3-chloro-2,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72725-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


